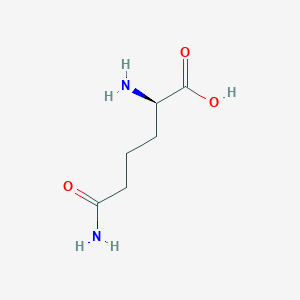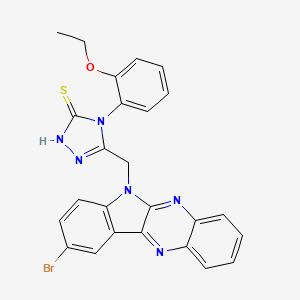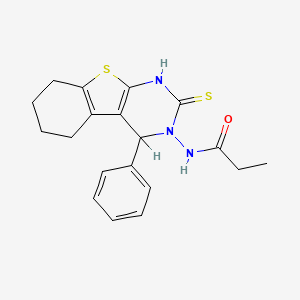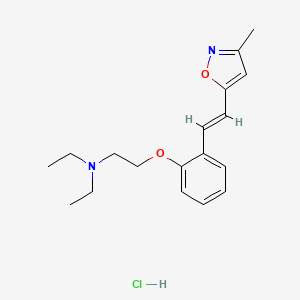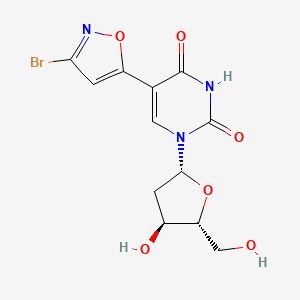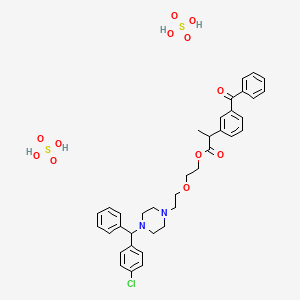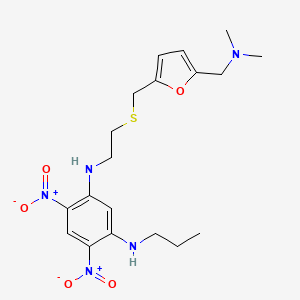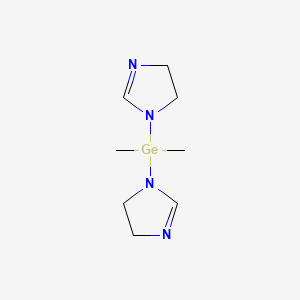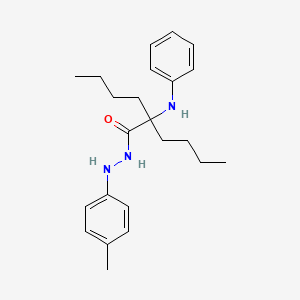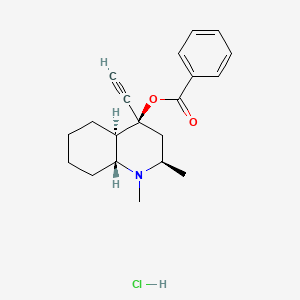
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-beta,8a-alpha)- is a complex organic compound with a molecular formula of C13H21NO It is a derivative of quinolinol, featuring ethynyl and dimethyl substitutions, and is esterified with benzoic acid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride involves multiple steps:
Starting Material: The synthesis begins with quinolinol as the core structure.
Ethynylation: Introduction of the ethynyl group at the 4-position of the quinolinol ring.
Dimethylation: Subsequent dimethylation at the 1 and 2 positions.
Esterification: The compound is then esterified with benzoic acid to form the benzoate ester.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The process includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure to ensure high yield and purity.
Purification: Post-reaction purification steps such as crystallization and filtration to isolate the final product.
化学反应分析
Types of Reactions
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can yield various hydrogenated products.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Quinolinone derivatives.
Reduction Products: Hydrogenated quinolinol compounds.
Substitution Products: Various substituted quinolinol derivatives depending on the nucleophile used.
科学研究应用
4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Modulation of biochemical pathways such as signal transduction and gene expression.
相似化合物的比较
Similar Compounds
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-beta,8a-alpha)
- 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, (2-alpha,4-alpha,4a-alpha,8a-beta)
Uniqueness
- Stereochemistry : The unique stereochemistry of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride distinguishes it from its analogs.
- Functional Groups : The presence of ethynyl and dimethyl groups, along with the benzoate ester, imparts distinct chemical properties and reactivity.
This detailed article provides a comprehensive overview of 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, benzoate (ester), hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
110345-59-0 |
|---|---|
分子式 |
C20H26ClNO2 |
分子量 |
347.9 g/mol |
IUPAC 名称 |
[(2R,4S,4aR,8aR)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17-,18-,20+;/m1./s1 |
InChI 键 |
CYWZHNGATLWUHZ-BSUIWYASSA-N |
手性 SMILES |
C[C@@H]1C[C@]([C@@H]2CCCC[C@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
规范 SMILES |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


